3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13468060
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O3 |
|---|---|
| Molecular Weight | 257.33 g/mol |
| IUPAC Name | tert-butyl 3-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-5-4-9(8-15)7-14-10(16)6-13/h9H,4-8,13H2,1-3H3,(H,14,16) |
| Standard InChI Key | YSZXOFOAHLRVLD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Comparative Structural Features of Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine | C₁₂H₂₃N₃O₃ | 257.33 | Amino-acetylamino, tert-butyl ester |
| (S)-3-[(2-Amino-acetyl)-ethyl-amino]-... | C₁₆H₂₅N₃O₃ | 307.39 | Ethyl-amino, benzyl ester |
| 3-((S)-2-Amino-3-methyl-butyrylamino)-... | C₁₄H₂₇N₃O₃ | 285.38 | Branched alkyl chain, tert-butyl |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions:
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Pyrrolidine Functionalization: Introduction of the methyl-amine group at the 3-position via nucleophilic substitution or reductive amination .
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Amino-Acetylation: Coupling of 2-aminoacetic acid (glycine) to the methylamine group using carbodiimide-based activation (e.g., EDC/HOBt).
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tert-Butyl Ester Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the pyrrolidine nitrogen .
A critical challenge lies in avoiding racemization during acetylation, requiring meticulous control of reaction pH and temperature .
Optimization Strategies
Recent advances leverage diastereoselective cuprate additions to α,β-unsaturated esters for constructing chiral centers, as demonstrated in analogous piperidin-2-one syntheses . Reductive amination under hydrogenation conditions preserves stereochemical integrity, yielding enantiomerically pure products .
Research Findings and Challenges
Synthetic Hurdles
Scale-up production faces challenges in:
Future Directions
Therapeutic Exploration
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Peptide-Based Therapeutics: Incorporation into constrained peptidomimetics for oncology or immunology .
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Prodrug Development: Ester hydrolysis in vivo could release active carboxylic acid derivatives targeting inflammatory pathways.
Process Innovation
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